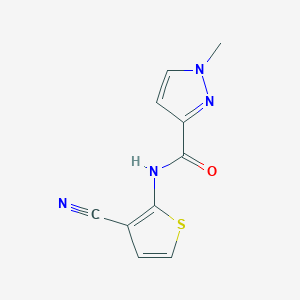

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide moiety is further linked to a thiophene ring bearing a cyano substituent at the 3-position.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c1-14-4-2-8(13-14)9(15)12-10-7(6-11)3-5-16-10/h2-5H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRICRJIWKDUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile is reacted with an activated carboxylic acid, such as 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Hybrids

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

This compound shares a pyrazole-thiophene backbone but incorporates an acrylamide group instead of a carboxamide. The thiophene is unsubstituted, and the pyrazole is functionalized with phenyl and thiophen-2-yl groups.

N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Replacing the thiophene-cyano group with an aminophenyl substituent, this analogue retains the 1-methylpyrazole-carboxamide framework. The aminophenyl group introduces electron-donating properties, which may enhance solubility or alter target binding compared to the cyano-thiophene derivative .

Pyrazole Carboxamides with Varied Heterocyclic Systems

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides

These derivatives feature additional aryl and benzyl groups on the pyrazole core. The hydroxy and benzyl substituents may influence pharmacokinetic properties, such as metabolic stability .

1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

This compound substitutes the thiophene with a benzothiazole ring and includes a dichlorophenoxy group. The benzothiazole moiety is a common pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to thiophene-containing analogues .

Compounds with Related Bioactive Motifs

5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

The comparison underscores the role of aromatic and heterocyclic systems in protein-ligand interactions, suggesting that the target compound’s thiophene-cyano group could similarly modulate binding .

Structural and Electronic Comparisons

Key Observations :

- The cyano group in the target compound may enhance electrophilicity compared to amino or methoxy substituents.

- Thiophene’s aromaticity and sulfur atom could improve lipid solubility relative to benzene rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.